[4-(4-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone
Description
This compound features a piperazine core substituted with a 4-chlorophenyl group at the 4-position and a methanone bridge connecting to a furan-2-yl moiety. The furan ring is further functionalized at the 5-position with a sulfanylmethyl group linked to a 4,6-dimethylpyrimidine heterocycle.
Properties
Molecular Formula |
C22H23ClN4O2S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone |
InChI |
InChI=1S/C22H23ClN4O2S/c1-15-13-16(2)25-22(24-15)30-14-19-7-8-20(29-19)21(28)27-11-9-26(10-12-27)18-5-3-17(23)4-6-18/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
UNJCBHXGNQRRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone typically involves multiple steps, including the formation of the piperazine ring, chlorination, and the introduction of the furan and pyrimidinyl sulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinyl sulfanyl group.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on cellular processes. Its interactions with various biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group may interact with receptors or enzymes, modulating their activity. The furan and pyrimidinyl sulfanyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Arylpiperazine Core
- Target Compound : Contains a 4-chlorophenyl group on the piperazine. Chlorine’s electron-withdrawing nature enhances lipophilicity (logP ~3.8 estimated) and may influence receptor affinity .
- Compound V004-6476: Features a 2-fluorophenyl group (logP = 3.86).
- Compound 21 (MK37) : Substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group significantly increases lipophilicity (logP >4) and metabolic resistance but may introduce toxicity risks .
Heterocyclic Modifications
- Furan vs. Thiophene : The target’s furan-2-yl group (oxygen atom) offers lower lipophilicity compared to thiophene analogs (e.g., Compound 21, MK47). Thiophene’s sulfur atom enhances π-stacking but may reduce aqueous solubility .
- Pyrimidine Substituents : The target’s 4,6-dimethylpyrimidin-2-ylsulfanyl group contrasts with methoxymethylpyrimidine in V004-6474. Methyl groups increase steric bulk, while methoxymethyl introduces polarity, affecting logD (3.73 vs. ~3.5 estimated for the target) .
Linker and Functional Group Diversity
- Sulfanyl vs. Amino Linkers: The target’s sulfanylmethyl linker (C–S–C) provides flexibility and moderate oxidation resistance. In contrast, amino-linked compounds (e.g., w3 in ) exhibit higher hydrogen-bonding capacity (polar surface area >60 Ų vs. 52.18 Ų in V004-6476), influencing membrane permeability .
Physicochemical and Structural Data
Implications for Drug Design
- Chlorophenyl vs. Fluorophenyl : Chlorine’s bulk may enhance off-target binding, while fluorine optimizes selectivity in fluorinated analogs .
- Furan vs. Thiophene : Furans are preferred for reduced toxicity, whereas thiophenes improve CNS penetration due to higher logP .
- Pyrimidine Substitutions : Methyl groups balance lipophilicity and metabolic stability, critical for oral bioavailability .
Biological Activity
The compound 4-(4-Chlorophenyl)piperazin-1-ylmethanone represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.77 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties, and a furan moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been documented.
Anticancer Activity
A study conducted on derivatives of piperazine indicated that compounds similar to 4-(4-Chlorophenyl)piperazin-1-ylmethanone demonstrated potent cytotoxicity against human cancer cell lines. The IC50 values ranged from 0.11 to 1.47 µM, indicating strong antiproliferative activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
In vitro evaluations revealed that the compound exhibited moderate to good antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined to be between 100 and 400 µg/mL across various bacterial strains .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was highlighted in studies where it showed significant inhibition of AChE and urease. This suggests potential applications in treating conditions related to enzyme dysregulation .
Data Tables
| Biological Activity | IC50 Values (µM) | MIC (µg/mL) |
|---|---|---|
| Anticancer (various cell lines) | 0.11 - 1.47 | N/A |
| Antimicrobial (Gram-positive) | N/A | 100 - 400 |
| Antimicrobial (Gram-negative) | N/A | 200 - 800 |
| Enzyme Inhibition (AChE) | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
